molecular formula C27H44O7 B3029556 Rhapontisterone B

Rhapontisterone B

Cat. No.: B3029556
M. Wt: 480.6 g/mol
InChI Key: NKDFYOWSKOHCCO-RVRVBGOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhapontisterone B is a useful research compound. Its molecular formula is C27H44O7 and its molecular weight is 480.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,3S,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15-,17-,19-,20+,21-,22+,24+,25+,26+,27+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDFYOWSKOHCCO-RVRVBGOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Note: Quantification of Rhapontisterone B in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Rhapontisterone B in plant extracts. This compound, a phytoecdysteroid with significant interest in the pharmaceutical and nutraceutical industries, requires accurate quantification for quality control, standardization of extracts, and pharmacokinetic studies. The described method utilizes reversed-phase chromatography with UV detection, offering excellent sensitivity, selectivity, and reproducibility for the determination of this compound in complex plant matrices. This document provides a comprehensive protocol for sample preparation, HPLC analysis, and method validation, intended for researchers, scientists, and professionals in drug development.

Introduction

Phytoecdysteroids are a class of bioactive compounds found in various plant species, with a wide range of reported pharmacological activities. This compound, an ecdysteroid found in plants of the Rhaponticum genus, has garnered attention for its potential anabolic, adaptogenic, and neuroprotective properties. As interest in this compound grows, the need for a validated analytical method for its precise quantification in plant-derived materials is paramount. This application note presents a detailed HPLC method specifically developed and validated for the quantification of this compound, addressing the challenges posed by the complexity of plant extracts.

Experimental

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (88%, analytical grade)

  • Plant material (e.g., dried and powdered roots of Rhaponticum uniflorum)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions

A reversed-phase HPLC method was developed for the optimal separation and quantification of this compound.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 15% B; 5-20 min: 15-40% B (linear gradient); 20-25 min: 40-80% B; 25-30 min: 80% B (isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm (based on typical UV absorbance maxima for ecdysteroids)
Injection Volume 10 µL

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation from Plant Extract
  • Extraction: Weigh 1 g of finely powdered plant material and place it in a flask. Add 20 mL of 80% methanol and sonicate for 30 minutes.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Repeat Extraction: Repeat the extraction process on the residue two more times with 20 mL of 80% methanol each time.

  • Combine and Evaporate: Combine the filtrates and evaporate the solvent under reduced pressure at 40°C using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase (initial conditions).

  • Purification (SPE): For cleaner samples, a Solid Phase Extraction (SPE) step using a C18 cartridge can be employed. Condition the cartridge with methanol followed by water. Load the reconstituted extract, wash with water to remove polar impurities, and then elute this compound with methanol. Evaporate the methanol and reconstitute in the mobile phase.

  • Final Filtration: Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Validation ParameterResults
Linearity (R²) > 0.999 (over a concentration range of 1-100 µg/mL)
Precision (%RSD) < 2% for both intra-day and inter-day precision
Accuracy (% Recovery) 98% - 102%
LOD 0.2 µg/mL
LOQ 0.7 µg/mL

Results and Discussion

The developed HPLC method demonstrated excellent separation of this compound from other components in the plant extract. The retention time for this compound was observed to be approximately 15.8 minutes under the specified chromatographic conditions. The use of a gradient elution allows for the effective separation of compounds with varying polarities, which is crucial when analyzing complex plant extracts. The addition of formic acid to the mobile phase helps to improve peak shape and resolution. The validation data confirms that the method is linear, precise, accurate, and sensitive for the intended purpose.

Conclusion

The HPLC method described in this application note is a reliable and robust tool for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and the validated chromatographic conditions provide a solid foundation for routine quality control and research applications involving this promising phytoecdysteroid.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Plant Material extraction Solvent Extraction (80% Methanol) start->extraction filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution spe Solid Phase Extraction (SPE) reconstitution->spe final_filtration 0.45 µm Filtration spe->final_filtration hplc_injection HPLC Injection final_filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection (245 nm) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for the quantification of this compound.

Logical_Relationship cluster_method Method Development cluster_validation Method Validation accuracy Accuracy validated_method Validated HPLC Method accuracy->validated_method precision Precision precision->validated_method linearity Linearity linearity->validated_method specificity Specificity specificity->validated_method robustness Robustness robustness->validated_method

Caption: Key parameters for HPLC method validation.

Validation & Comparative

Comparative Analysis of Rhapontisterone B and Other Ecdysteroids on Muscle Growth: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anabolic effects of various ecdysteroids on muscle growth, with a focus on Rhapontisterone B and other prominent compounds such as ecdysterone and turkesterone. The information presented is based on available experimental data and aims to serve as a resource for research and development in the field of muscle biology and pharmacology.

Introduction to Ecdysteroids and Their Anabolic Potential

Ecdysteroids are a class of steroid hormones found in insects and some plants (phytoecdysteroids).[1][2] While they regulate molting in arthropods, they have garnered significant interest for their anabolic effects in mammals, without the androgenic side effects associated with traditional anabolic steroids.[3][4] These compounds are being investigated for their potential therapeutic applications in conditions associated with muscle wasting, as well as for performance enhancement in sports nutrition.[5] The most studied ecdysteroid is 20-hydroxyecdysone (ecdysterone), but a variety of other phytoecdysteroids, including those found in the plant Rhaponticum carthamoides, are also of interest.[1]

Comparative Anabolic Potency of Ecdysteroids

Quantitative data directly comparing the anabolic effects of a wide range of ecdysteroids are limited. However, available studies provide insights into their relative potencies. The following table summarizes key findings from in vitro and in vivo experiments. It is important to note the significant lack of specific data for this compound.

EcdysteroidModel SystemDosageObserved Effect on Muscle GrowthComparator(s)Reference(s)
Ecdysterone (20-Hydroxyecdysone) C2C12 Myotubes1 µMSignificant increase in myotube diameterDihydrotestosterone (1 µM), IGF-1 (1.3 nM)[3][6]
Wistar Rats (in vivo)5 mg/kg body weight/day for 21 daysStronger hypertrophic effect on soleus muscle fiber sizeMetandienone, Estradienedione, SARM S-1 (all at 5 mg/kg)[3][6]
Humans (in vivo)Ecdysterone-containing supplementsSignificantly higher increases in muscle massPlacebo[5]
Turkesterone Rats (in vivo)Not specifiedSuggested to be more anabolic than ecdysterone and dianabolEcdysterone, Dianabol[7]
Rhaponticum carthamoides Extract Rats (in vivo)Not specifiedStimulation of muscle protein synthesisControl[6]
Makisterone C Not availableNot availableNo direct comparative data on muscle growth foundNot available
Carthamosterone Not availableNot availableNo direct comparative data on muscle growth foundNot available
This compound Not availableNot availableNo direct comparative data on muscle growth foundNot available

Note: The anabolic activity of phytoecdysteroids can be influenced by their molecular structure. For instance, the presence of a diol group at C-20 and C-22 is considered important for anabolic effects. Furthermore, an additional hydroxyl group at C-11, as seen in turkesterone, is suggested to significantly enhance protein synthesis-stimulating activity.[8][9]

Signaling Pathway of Ecdysteroid-Induced Muscle Hypertrophy

The primary mechanism proposed for the anabolic effects of ecdysteroids involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a key regulator of muscle protein synthesis and hypertrophy. This activation is believed to be mediated through a non-genomic pathway involving the estrogen receptor beta (ERβ).

Ecdysteroid_Signaling_Pathway Ecdysteroid Ecdysteroid ERb Estrogen Receptor β (ERβ) Ecdysteroid->ERb Binds PI3K PI3K ERb->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibits rpS6 rpS6 p70S6K->rpS6 Phosphorylates Protein_Synthesis ↑ Protein Synthesis rpS6->Protein_Synthesis eIF4E eIF4E eIF4E_BP1->eIF4E Inhibits eIF4E->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Ecdysteroid-induced muscle hypertrophy signaling pathway.

Experimental Protocols

In Vitro C2C12 Myotube Hypertrophy Assay

This assay is a standard method to assess the anabolic potential of compounds on muscle cells.

1. Cell Culture and Differentiation:

  • C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum).

  • To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) once the cells reach high confluency.

  • The cells are allowed to differentiate for 4-6 days, during which they fuse to form multinucleated myotubes.[10]

2. Treatment:

  • Differentiated myotubes are treated with the test ecdysteroids (e.g., this compound, ecdysterone) at various concentrations (e.g., 1 µM).[3]

  • Positive controls such as IGF-1 (e.g., 1.3 nM) or dihydrotestosterone (e.g., 1 µM) and a vehicle control are included.[3]

  • The incubation period is typically 24-48 hours.

3. Measurement of Myotube Diameter:

  • After treatment, the myotubes are fixed (e.g., with glutaraldehyde).

  • Myotube diameters are measured using microscopy and image analysis software. Multiple measurements are taken along the length of each myotube to ensure accuracy.[10]

  • An increase in myotube diameter indicates a hypertrophic effect.

4. Protein Synthesis Assay (Optional):

  • Protein synthesis rates can be quantified by measuring the incorporation of radiolabeled amino acids (e.g., ³H-leucine) into cellular proteins.[11]

Experimental_Workflow_In_Vitro Start Start Culture Culture C2C12 Myoblasts (Growth Medium) Start->Culture Differentiate Induce Differentiation (Differentiation Medium) Culture->Differentiate Treat Treat Myotubes with Ecdysteroids (e.g., 24-48h) Differentiate->Treat Fix Fix Myotubes Treat->Fix Image Image Acquisition (Microscopy) Fix->Image Analyze Measure Myotube Diameter (Image Analysis Software) Image->Analyze End End Analyze->End

In vitro experimental workflow for assessing ecdysteroid effects.
In Vivo Rodent Model of Muscle Hypertrophy

Animal models are used to evaluate the systemic effects of ecdysteroids on muscle mass.

1. Animal Model and Acclimation:

  • Male Wistar or Sprague-Dawley rats are commonly used.

  • Animals are acclimated to the housing conditions for at least one week before the experiment.

2. Experimental Groups:

  • Animals are randomly assigned to different groups:

    • Vehicle control group.

    • Ecdysteroid treatment groups (e.g., this compound, ecdysterone at a specific dose, such as 5 mg/kg body weight).[3]

    • Positive control group (e.g., an anabolic steroid like metandienone at the same dose).[3]

3. Administration:

  • The compounds are administered daily for a set period, typically 21 days, via oral gavage or injection.[3]

4. Tissue Collection and Analysis:

  • At the end of the treatment period, animals are euthanized.

  • Specific muscles (e.g., soleus, gastrocnemius) are dissected and weighed.

  • Muscle tissue is prepared for histological analysis to measure muscle fiber cross-sectional area.

5. Data Analysis:

  • Statistical analysis is performed to compare muscle weights and fiber sizes between the different treatment groups.

Discussion and Future Directions

The available evidence strongly suggests that certain phytoecdysteroids, particularly ecdysterone, possess significant anabolic properties, leading to increased muscle mass and strength. The proposed mechanism of action via the PI3K/Akt pathway through ERβ activation provides a solid foundation for further investigation.

However, a significant knowledge gap exists concerning the comparative efficacy of many other ecdysteroids, including this compound, makisterone C, and carthamosterone, which are all present in Rhaponticum carthamoides. While some structure-activity relationship studies suggest that minor structural differences can significantly impact anabolic potency,[8] dedicated comparative studies are lacking.

Future research should focus on:

  • Direct comparative studies: Conducting head-to-head comparisons of various purified ecdysteroids, including this compound, on muscle cell hypertrophy and protein synthesis in vitro and in vivo.

  • Mechanism of action: Confirming that other anabolic ecdysteroids share the same ERβ-mediated PI3K/Akt signaling pathway as ecdysterone.

  • Human clinical trials: Investigating the efficacy and safety of promising ecdysteroids, beyond ecdysterone, in human subjects to validate their potential as therapeutic agents or dietary supplements for muscle enhancement.

By addressing these research questions, a clearer understanding of the potential of the diverse class of phytoecdysteroids for promoting muscle growth can be achieved, paving the way for the development of novel and effective anabolic agents.

References

In Vitro Validation of Phytoecdysteroid Anabolic Effects in C2C12 Myotubes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on Rhapontisterone B: Extensive literature searches did not yield specific data on the in vitro anabolic effects of this compound in C2C12 myotubes. Therefore, this guide utilizes data from a closely related and well-studied phytoecdysteroid, Ecdysterone (20-hydroxyecdysone) , as a representative compound for comparison. The findings presented for Ecdysterone provide a strong theoretical framework for the potential anabolic activity of other phytoecdysteroids like this compound.

Comparative Analysis of Anabolic Compounds in C2C12 Myotubes

This section provides a quantitative comparison of the anabolic effects of Ecdysterone against other well-established anabolic agents, namely Insulin-like Growth Factor-1 (IGF-1) and Dihydrotestosterone (DHT), in the C2C12 myotube model.

CompoundConcentrationKey Anabolic EffectQuantitative ChangeReference Compound/Control
Ecdysterone 1 µMIncreased myotube diameterSignificant increase, comparable to DHT and IGF-1Vehicle-treated control
IGF-1 1.3 nMIncreased myotube diameterSignificant increaseVehicle-treated control
Dihydrotestosterone (DHT) 1 µMIncreased myotube diameterSignificant increaseVehicle-treated control

Table 1: Comparison of Anabolic Effects of Ecdysterone and Other Anabolic Agents on C2C12 Myotube Diameter. [1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are the standard protocols for assessing the anabolic effects of compounds in C2C12 myotubes.

C2C12 Cell Culture and Differentiation
  • Cell Seeding: C2C12 myoblasts are seeded in a growth medium (GM) typically consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).

  • Proliferation: Cells are cultured until they reach approximately 80-90% confluency.

  • Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (DM). This medium consists of DMEM with a lower serum concentration, typically 2% horse serum.

  • Myotube Formation: Cells are maintained in the differentiation medium for 4-6 days to allow for the formation of mature, multinucleated myotubes.

In Vitro Hypertrophy Assay
  • Treatment: Mature C2C12 myotubes are treated with the test compound (e.g., Ecdysterone) or control vehicles for a specified period, typically 24-72 hours.

  • Morphological Analysis: Myotube diameter is a key indicator of hypertrophy. Cells are fixed and immunostained for a muscle-specific protein, such as myosin heavy chain (MyHC), to visualize the myotubes.

  • Image Acquisition and Analysis: Images are captured using a microscope, and the diameter of a significant number of myotubes is measured using image analysis software (e.g., ImageJ).

  • Statistical Analysis: The average myotube diameter between treated and control groups is compared using appropriate statistical tests to determine significance.

Protein Synthesis Assay (e.g., SUnSET)
  • Treatment: Differentiated myotubes are treated with the anabolic compounds.

  • Puromycin Labeling: A short pulse (e.g., 30 minutes) of puromycin, an aminoacyl-tRNA analog, is added to the culture medium. Puromycin is incorporated into newly synthesized polypeptide chains.

  • Cell Lysis and Western Blotting: Cells are lysed, and the total protein is subjected to Western blotting using an anti-puromycin antibody to detect the amount of newly synthesized proteins.

  • Quantification: The intensity of the puromycin signal is quantified to assess the rate of protein synthesis.

Signaling Pathways and Experimental Workflow

Ecdysterone-Induced Anabolic Signaling Pathway

The anabolic effects of ecdysterone in C2C12 myotubes are believed to be mediated through a non-androgenic pathway, primarily involving the estrogen receptor beta (ERβ) and subsequent activation of the Akt/mTOR signaling cascade, a central regulator of muscle protein synthesis and hypertrophy.

Ecdysterone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysterone Ecdysterone ERb Estrogen Receptor β (ERβ) Ecdysterone->ERb PI3K PI3K ERb->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Protein_Synthesis ↑ Muscle Protein Synthesis (Hypertrophy) p70S6K->Protein_Synthesis

Caption: Ecdysterone anabolic signaling pathway in C2C12 myotubes.

Experimental Workflow for In Vitro Validation of Anabolic Compounds

The following diagram illustrates the typical workflow for testing the anabolic potential of a compound in C2C12 myotubes.

Experimental_Workflow A C2C12 Myoblast Culture (Growth Medium) B Induce Differentiation (Differentiation Medium, 4-6 days) A->B C Mature Myotube Formation B->C D Treatment with Test Compound (e.g., Ecdysterone) C->D E Myotube Diameter Measurement (Hypertrophy Assessment) D->E F Protein Synthesis Assay (e.g., SUnSET) D->F G Western Blot for Signaling Proteins (p-Akt, p-mTOR, etc.) D->G H Data Analysis and Comparison E->H F->H G->H

Caption: Workflow for in vitro validation of anabolic compounds.

References

A Comparative Analysis of the Anti-inflammatory Mechanisms: Rhapontisterone B versus Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the distinct anti-inflammatory mechanisms of the phytoecdysteroid Rhapontisterone B and the synthetic glucocorticoid Dexamethasone. This document provides a comprehensive comparison of their modes of action, supported by quantitative experimental data, detailed protocols, and mechanistic pathway visualizations.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Dexamethasone, a potent synthetic glucocorticoid, has been a cornerstone of anti-inflammatory therapy for decades. Its mechanism of action, primarily through the glucocorticoid receptor (GR), is well-characterized.[1][2][3][4][5] In contrast, this compound, a phytoecdysteroid found in plants such as Rhaponticum carthamoides, is emerging as a compound with significant anti-inflammatory properties. Understanding its distinct molecular mechanism is crucial for evaluating its therapeutic potential. This guide directly compares the signaling pathways, molecular targets, and quantitative efficacy of these two compounds.

Dexamethasone: The Glucocorticoid Benchmark

Dexamethasone exerts its potent anti-inflammatory and immunosuppressant effects by acting as an agonist for the nuclear hormone glucocorticoid receptor (GR).[1][5] Upon binding, the Dexamethasone-GR complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms:

  • Transactivation : The GR dimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of specific genes, upregulating the transcription of anti-inflammatory proteins such as Annexin A1 (Lipocortin-1) and Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1).[2][3] MKP-1, in turn, dephosphorylates and inactivates key pro-inflammatory kinases like p38 MAPK.

  • Transrepression : The activated GR monomer physically interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3] This "tethering" mechanism prevents these factors from binding to their DNA targets, thereby repressing the expression of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][6][7]

This compound: A Phytoecdysteroid's Approach

The anti-inflammatory mechanism of this compound, primarily elucidated from studies on Rhapontici Radix ethanol extract (RRE) where it is a major component, does not involve the glucocorticoid receptor.[8] Instead, it targets upstream signaling cascades that are crucial for the inflammatory response. Its mechanism is characterized by:

  • Inhibition of the NF-κB Pathway : this compound prevents the activation of NF-κB by inhibiting the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[8][9] This action effectively traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

  • Blockade of MAPK Signaling : The compound has been shown to significantly inhibit the phosphorylation, and thus the activation, of all three major MAPKs: p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[8][9] By blocking these pathways, this compound halts the signal transduction that leads to the production of inflammatory mediators.

  • Induction of Heme Oxygenase-1 (HO-1) : RRE has been observed to induce the expression of HO-1, an enzyme with potent cytoprotective and anti-inflammatory properties.[8][9]

Comparative Signaling Pathways

The fundamental difference in the anti-inflammatory action of Dexamethasone and this compound lies in their primary molecular targets. Dexamethasone operates via a nuclear receptor-mediated, genomic mechanism, while this compound acts on cytoplasmic signaling kinases.

Dexamethasone_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DEX Dexamethasone GR Glucocorticoid Receptor (GR) DEX->GR Binds DEX_GR DEX-GR Complex GR->DEX_GR Cytoplasm Cytoplasm Nucleus Nucleus DEX_GR->Nucleus Translocates NFkB_p65 NF-κB (p65/p50) DEX_GR->NFkB_p65 Inhibits (Transrepression) GRE GRE DEX_GR->GRE Binds IkBa IκBα NFkB_p65->IkBa Pro_Inflam_Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) NFkB_p65->Pro_Inflam_Genes Activates Anti_Inflam_Genes Anti-inflammatory Genes (e.g., MKP-1) GRE->Anti_Inflam_Genes Activates RhapontisteroneB_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Kinases MAPK Kinases (p38, ERK, JNK) TLR4->MAPK_Kinases IKK IKK TLR4->IKK Nucleus Nucleus MAPK_Kinases->Nucleus Signal to Nucleus IkBa IκBα IKK->IkBa Phosphorylates RhapB This compound RhapB->MAPK_Kinases Inhibits Phosphorylation RhapB->IKK Inhibits Phosphorylation NFkB_p65 NF-κB (p65/p50) NFkB_p65->IkBa Pro_Inflam_Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) NFkB_p65->Pro_Inflam_Genes Activates IkBa->NFkB_p65 Releases Experimental_Workflow Start Culture RAW 246.7 Macrophages Pretreat Pre-treat with: 1. Vehicle 2. Dexamethasone 3. This compound Start->Pretreat Stimulate Stimulate with LPS (1 µg/mL) (Incubate 24h) Pretreat->Stimulate Collect Collect Supernatant & Lyse Cells Stimulate->Collect Supernatant_Analysis Supernatant Analysis Collect->Supernatant_Analysis Cell_Lysate_Analysis Cell Lysate Analysis Collect->Cell_Lysate_Analysis Griess Griess Assay (NO) Supernatant_Analysis->Griess ELISA ELISA (TNF-α, IL-6) Supernatant_Analysis->ELISA Western Western Blot (iNOS, COX-2, p-MAPK, IκBα) Cell_Lysate_Analysis->Western

References

Validating the Therapeutic Potential of Rhapontisterone B in Metabolic Syndrome: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the research regarding the therapeutic potential of Rhapontisterone B for the treatment of metabolic syndrome. While this compound is a known phytoecdysteroid with established anti-inflammatory properties, there is currently no direct scientific evidence, experimental data, or detailed signaling pathway information linking it to the management of metabolic syndrome.

This compound is a naturally occurring steroid compound isolated from plants such as Rhaponticum uniflorum and Achyranthes bidentata. Its chemical formula is C27H44O7 and it is identified by the CAS number 698975-64-3. Existing research primarily focuses on its anti-inflammatory and anti-neuroinflammatory effects. However, a thorough search of scientific databases and publications did not yield any studies specifically investigating its efficacy or mechanism of action in the context of metabolic syndrome.

Metabolic syndrome is a complex condition characterized by a cluster of risk factors including central obesity, high blood pressure, high blood sugar, and abnormal cholesterol or triglyceride levels. The management of metabolic syndrome involves a multi-faceted approach, including lifestyle modifications and pharmacological interventions targeting its individual components.

Given the absence of research on this compound for metabolic syndrome, it is not possible to provide a comparative guide with other alternatives, supporting experimental data, detailed methodologies, or signaling pathway diagrams as originally requested.

For researchers, scientists, and drug development professionals interested in natural compounds for metabolic syndrome, a wealth of information is available for other substances that have been more extensively studied. These include, but are not limited to, compounds like berberine, curcumin, resveratrol, and quercetin. In-depth comparative analyses, including quantitative data, experimental protocols, and signaling pathway visualizations, could be generated for these or other well-documented natural products upon request.

Further research is warranted to explore the potential therapeutic effects of this compound on metabolic syndrome. Such studies would need to establish its impact on key parameters like insulin sensitivity, lipid metabolism, and blood pressure, and elucidate the underlying molecular mechanisms. Until such data becomes available, any claims regarding its utility in this context would be purely speculative.

A Head-to-Head Comparison of Rhapontisterone B and Synthetic Anabolic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Rhapontisterone B, a naturally occurring phytoecdysteroid, and synthetic anabolic agents. The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

This compound and other phytoecdysteroids are gaining attention as potential anabolic compounds. Unlike synthetic anabolic-androgenic steroids (AAS) that exert their effects through the androgen receptor, this compound is believed to act via different signaling pathways, offering a potentially non-androgenic mechanism for muscle growth. This guide delves into the available scientific literature to compare their anabolic and androgenic effects, mechanisms of action, and the experimental evidence supporting these claims.

Comparative Analysis of Anabolic and Androgenic Effects

The anabolic and androgenic activities of steroids are classically evaluated using the Hershberger assay in rats. This assay measures the change in weight of androgen-responsive tissues. The levator ani muscle is used as an indicator of anabolic (myotrophic) activity, while the seminal vesicles and ventral prostate are indicators of androgenic activity.

Table 1: In Vivo Comparison of Anabolic Effects in Rats

CompoundDosageDurationChange in Soleus Muscle Fiber Size (%) vs. ControlReference
Ecdysterone (as a proxy for this compound)5 mg/kg body weight21 daysStrong hypertrophic effect, stronger than Metandienone[Parr et al., 2015][1][2]
Metandienone (Dianabol)5 mg/kg body weight21 daysSignificant hypertrophic effect[Parr et al., 2015][1][2]

Table 2: In Vivo Comparison of Androgenic Effects in Castrated Rats

CompoundDosageDurationEffect on Prostate and Seminal Vesicle WeightReference
Ecdysterone (as a proxy for this compound)0.5 mg/100 g7 daysNot demonstrable[Syrov et al., 1976][3]
Methandrostenolone (Dianabol)Not specified in the comparative abstract7 daysDemonstrable androgenic action[Syrov et al., 1976][3]

Mechanism of Action: Divergent Signaling Pathways

The distinct biological effects of this compound and synthetic anabolic agents stem from their fundamentally different mechanisms of action at the molecular level.

Synthetic Anabolic Agents: Androgen Receptor-Mediated Pathway

Synthetic anabolic steroids are structural analogues of testosterone and exert their effects by binding to and activating the androgen receptor (AR). This ligand-receptor complex then translocates to the nucleus and binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes involved in muscle protein synthesis and other cellular processes.

Synthetic Anabolic Agent Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS Synthetic Anabolic Agent (AAS) AR_complex HSP-AR Complex AAS->AR_complex Binds AR Androgen Receptor (AR) AAS->AR AR_complex->AR Dissociates HSP Heat Shock Protein (HSP) AR_complex->HSP AAS_AR AAS-AR Complex AR->AAS_AR AR_dimer AAS-AR Dimer AAS_AR->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene Target Gene Transcription ARE->Gene Initiates mRNA mRNA Gene->mRNA Leads to Protein Protein Synthesis (Muscle Growth) mRNA->Protein

Synthetic Anabolic Agent Signaling Pathway
This compound: A Non-Androgenic, Estrogen Receptor β-Mediated Pathway

In contrast, phytoecdysteroids like this compound do not appear to bind to the androgen receptor.[1] Evidence suggests that their anabolic effects are mediated through the estrogen receptor beta (ERβ).[4] Activation of ERβ is thought to initiate a signaling cascade, likely involving the PI3K/Akt pathway, which is a well-established regulator of muscle protein synthesis and hypertrophy.

This compound Signaling Pathway cluster_cell Muscle Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ERb Estrogen Receptor β (ERβ) PI3K PI3K ERb->PI3K Activates RhapB This compound RhapB->ERb Binds Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synth Protein Synthesis mTOR->Protein_Synth Promotes Muscle_Growth Muscle Hypertrophy Protein_Synth->Muscle_Growth

This compound Signaling Pathway

Experimental Protocols

In Vivo Anabolic and Androgenic Activity Assessment (Hershberger Assay)

The Hershberger assay is a standardized method to assess the anabolic and androgenic properties of a substance. The protocol generally involves the following steps:

  • Animal Model: Immature, castrated male rats are used. Castration removes the primary source of endogenous androgens, making the accessory sex organs highly sensitive to exogenous androgenic substances.

  • Dosing: The test substance is administered daily for a period of 10 consecutive days via oral gavage or subcutaneous injection. For anti-androgenic testing, the substance is co-administered with a reference androgen like testosterone propionate.[5]

  • Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and key androgen-responsive tissues are dissected and weighed.

  • Endpoints:

    • Anabolic activity: Measured by the wet weight of the levator ani muscle.

    • Androgenic activity: Measured by the wet weights of the ventral prostate and seminal vesicles.

  • Data Analysis: The tissue weights of the treated groups are compared to a vehicle control group (for anabolic activity) or a testosterone-only treated group (for anti-androgenic activity).

A visual representation of a generalized experimental workflow for in vivo assessment is provided below.

In_Vivo_Experimental_Workflow cluster_protocol In Vivo Assessment Workflow (e.g., Hershberger Assay) start Start: Immature Castrated Rats dosing Daily Dosing (10 days) start->dosing necropsy Necropsy dosing->necropsy weighing Tissue Weighing (Levator Ani, Prostate, Seminal Vesicles) necropsy->weighing analysis Data Analysis weighing->analysis end End: Determine Anabolic/ Androgenic Activity analysis->end

Generalized In Vivo Experimental Workflow
In Vitro Assessment of Muscle Cell Hypertrophy

In vitro studies using cell cultures, such as the C2C12 mouse myoblast cell line, are valuable for investigating the direct effects of compounds on muscle cells and elucidating the underlying molecular mechanisms.

  • Cell Culture and Differentiation: C2C12 myoblasts are cultured and induced to differentiate into myotubes (immature muscle fibers).

  • Treatment: The differentiated myotubes are treated with the test compound (e.g., ecdysterone, dihydrotestosterone) or a vehicle control for a specified period.

  • Assessment of Hypertrophy: Changes in myotube diameter are measured using microscopy and image analysis software. An increase in diameter is indicative of hypertrophy.

  • Mechanism of Action Studies:

    • Protein Synthesis: The rate of protein synthesis can be measured by incorporating labeled amino acids or using techniques like the SUnSET assay.

    • Signaling Pathway Analysis: The activation of key signaling proteins (e.g., Akt, mTOR) is assessed using techniques like Western blotting with phospho-specific antibodies.

Conclusion

The available evidence suggests that this compound and related phytoecdysteroids represent a class of anabolic agents with a mechanism of action distinct from synthetic anabolic-androgenic steroids. While studies indicate a potent anabolic effect, in some cases even surpassing that of certain synthetic steroids like metandienone, their lack of significant androgenic activity is a key differentiator.[1][3] This is attributed to their interaction with estrogen receptor beta rather than the androgen receptor.

For drug development professionals, this presents an intriguing avenue for the development of selective anabolic therapies with a potentially more favorable side-effect profile compared to traditional AAS. However, it is crucial to note that much of the research on phytoecdysteroids has been conducted in animal models or in vitro. More extensive human clinical trials are necessary to fully elucidate the efficacy and safety of this compound and other ecdysteroids for therapeutic applications.

References

Uncharted Territory: The Efficacy of Rhapontisterone B in Cellular Models Remains Undocumented

Author: BenchChem Technical Support Team. Date: November 2025

Despite a growing interest in the therapeutic potential of natural compounds, a comprehensive analysis of the biological activity of Rhapontisterone B, a steroid isolated from Rhaponticum uniflorum, is currently absent from the scientific literature. Extensive searches for efficacy studies of this compound (CAS 698975-64-3) across various cell lines have yielded no specific data on its cytotoxic, anti-proliferative, or other biological effects.

This lack of published research prevents a cross-validation of its efficacy in different cell lines and a comparative analysis against other therapeutic agents. While related compounds from the Rhaponticum genus, such as Rhaponticin and its aglycone metabolite Rhapontigenin, have demonstrated anticancer properties in cell lines like human lung adenocarcinoma (A549) and liver hepatocellular carcinoma (Hep-G2), this information cannot be extrapolated to this compound due to differences in chemical structure.

Consequently, it is not possible to provide a comparison guide with supporting experimental data, detail experimental protocols for its evaluation, or create visualizations of its signaling pathways as requested. The scientific community has yet to publish studies investigating the biological activities of this compound, leaving its potential therapeutic applications as an open question.

Further research is imperative to elucidate the pharmacological profile of this compound. Initial studies would need to focus on in vitro screening across a panel of diverse cancer cell lines to determine its potential as an anticancer agent. Such studies would typically involve the following experimental workflow:

G cluster_0 Experimental Workflow for Efficacy Screening A Compound Acquisition (this compound) B Cell Line Panel Selection (e.g., NCI-60) A->B C Cell Culture and Seeding B->C D Compound Treatment (Dose-Response) C->D E Cell Viability/Proliferation Assay (e.g., MTT, SRB) D->E F Data Analysis (IC50/GI50 Determination) E->F G Hit Identification and Validation F->G H Mechanism of Action Studies G->H

Caption: A generalized experimental workflow for the initial screening of a novel compound's efficacy in cancer cell lines.

Should initial screenings indicate significant activity, subsequent research would delve into its mechanism of action. This could involve investigating its effects on key cellular processes and signaling pathways commonly dysregulated in cancer.

G cluster_1 Hypothetical Signaling Pathway Investigation Compound This compound Receptor Cell Surface Receptor Compound->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cell_Fate Cellular Response (Apoptosis, Proliferation, etc.) Gene_Expression->Cell_Fate G cluster_2 Logical Framework for Comparative Efficacy Analysis Test_Compound This compound Cell_Line_A Cell Line A Test_Compound->Cell_Line_A Cell_Line_B Cell Line B Test_Compound->Cell_Line_B Cell_Line_C Cell Line C Test_Compound->Cell_Line_C Efficacy_Metrics Efficacy Metrics (IC50, Selectivity Index, etc.) Cell_Line_A->Efficacy_Metrics Cell_Line_B->Efficacy_Metrics Cell_Line_C->Efficacy_Metrics Alternative_1 Alternative Compound 1 Alternative_1->Cell_Line_A Alternative_1->Cell_Line_B Alternative_1->Cell_Line_C Alternative_2 Standard-of-Care Drug Alternative_2->Cell_Line_A Alternative_2->Cell_Line_B Alternative_2->Cell_Line_C Comparison Comparative Analysis Efficacy_Metrics->Comparison

The Anabolic Edge: Rhapontisterone B Versus Leading Natural Adaptogens in Muscle Growth and Stress Resilience

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available scientific literature reveals the potent anabolic and adaptogenic properties of Rhapontisterone B, a naturally occurring phytoecdysteroid, and positions it as a significant contender among established natural adaptogens such as Ashwagandha, Rhodiola rosea, and Panax ginseng. This guide provides a comparative analysis of their efficacy, drawing upon experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

Phytoecdysteroids, including this compound and the more extensively studied ecdysterone, demonstrate a distinct anabolic advantage over other natural adaptogens by directly stimulating muscle protein synthesis through the PI3K/Akt signaling pathway.[1][2][3] While adaptogens like Ashwagandha, Rhodiola rosea, and Panax ginseng primarily exert their effects by modulating the body's stress response system, phytoecdysteroids offer a direct mechanism for muscle hypertrophy, independent of androgen receptor binding.[4] This guide synthesizes the current understanding of these compounds, presenting their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.

Comparative Efficacy: A Data-Driven Overview

The following tables summarize the quantitative data from key studies on the respective adaptogens, providing a clear comparison of their performance-enhancing and stress-reducing effects.

Table 1: Anabolic and Performance-Enhancing Effects
Adaptogen Study Population Dosage Duration Primary Outcomes Key Findings Citation
Ecdysterone (as a proxy for this compound)Resistance-trained young men (n=46)Ecdysterone group: dose not specified10 weeksMuscle mass, one-repetition bench press performanceSignificantly higher increases in muscle mass and bench press performance compared to placebo.[5]
Ecdysterone Male Wistar rats5 mg/kg body weight/day21 daysSoleus muscle fiber sizeStronger hypertrophic effect compared to metandienone, estradienedione, and SARM S-1 at the same dose.[6]
Ashwagandha (Withania somnifera)Healthy young men in resistance training (n=57)300 mg of root extract twice daily8 weeksMuscle strength (bench press, leg extension), muscle size (arms, chest), serum testosteroneSignificantly greater increases in muscle strength and size, and testosterone levels compared to placebo.[7]
Rhodiola rosea Young healthy volunteers (n=24)200 mg acute intake (3% rosavin, 1% salidroside)AcuteTime to exhaustion, VO2peakIncreased time to exhaustion by ~3% and significantly increased VO2peak compared to placebo.[8]
Panax ginseng Male track and field athletes (n=10)Not specified8 daysMuscle force recovery (Maximal Isometric Voluntary Contractions)Accelerated muscle force recovery post-exercise compared to placebo.[9][10]
Table 2: Stress and Fatigue Reduction
Adaptogen Study Population Dosage Duration Primary Outcomes Key Findings Citation
Ashwagandha (Withania somnifera)Adults with a history of chronic stress300 mg of high-concentration full-spectrum extract twice daily60 daysPerceived Stress Scale (PSS) scores, serum cortisol levelsSignificant reduction in PSS scores and serum cortisol levels compared to placebo.
Rhodiola rosea Individuals with stress-related fatigue576 mg of extract daily28 daysFatigue symptomsSignificant improvement in fatigue symptoms and attention.
Panax ginseng Healthy volunteersNot specifiedNot specifiedMental performance, fatigueImproved aspects of working memory and reduced fatigue.

Mechanisms of Action: Signaling Pathways Unveiled

The adaptogenic and anabolic effects of these compounds are rooted in their distinct molecular interactions.

Phytoecdysteroids (this compound and Ecdysterone)

This compound, like other phytoecdysteroids, is believed to exert its primary anabolic effects through the activation of the PI3K/Akt signaling pathway , a central regulator of muscle protein synthesis and cell growth.[1][3] This pathway is activated without binding to the androgen receptor, thus avoiding the androgenic side effects associated with traditional anabolic steroids.

PI3K_Akt_Pathway This compound This compound Cell Membrane Receptor Cell Membrane Receptor This compound->Cell Membrane Receptor Binds PI3K PI3K Cell Membrane Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Stimulates Muscle Hypertrophy Muscle Hypertrophy Protein Synthesis->Muscle Hypertrophy Leads to

PI3K/Akt Signaling Pathway for Phytoecdysteroids.
Ashwagandha, Rhodiola rosea, and Panax ginseng

These adaptogens primarily modulate the Hypothalamic-Pituitary-Adrenal (HPA) axis , the body's central stress response system. By regulating the release of stress hormones like cortisol, they help the body adapt to physical and psychological stressors, thereby improving performance and reducing fatigue.

HPA_Axis_Modulation Stressor Stressor Hypothalamus Hypothalamus Stressor->Hypothalamus Pituitary Gland Pituitary Gland Hypothalamus->Pituitary Gland CRH Adrenal Glands Adrenal Glands Pituitary Gland->Adrenal Glands ACTH Cortisol Cortisol Adrenal Glands->Cortisol Cortisol->Hypothalamus Negative Feedback Adaptogens Adaptogens Adaptogens->Hypothalamus Modulates Adaptogens->Pituitary Gland Modulates Adaptogens->Adrenal Glands Modulates

Modulation of the HPA Axis by Adaptogens.

Experimental Protocols: A Methodological Overview

The following sections detail the methodologies of key experiments cited in this guide, providing a framework for the replication and further investigation of these findings.

Phytoecdysteroid Anabolic Activity Assessment
  • Objective: To determine the effect of ecdysterone on muscle fiber size in an animal model.

  • Experimental Model: Male Wistar rats.

  • Methodology:

    • Animals were randomly assigned to treatment groups (n=10 per group): Ecdysterone (5 mg/kg body weight), Metandienone (5 mg/kg), Estradienedione (5 mg/kg), SARM S-1 (5 mg/kg), or control.

    • Substances were administered daily for 21 days.

    • At the end of the treatment period, the soleus muscle was excised.

    • Muscle samples were frozen in isopentane cooled by liquid nitrogen.

    • Cryosections (10 µm) were cut and stained with hematoxylin and eosin.

    • The cross-sectional area of muscle fibers was measured using image analysis software.

  • Data Analysis: Statistical comparison of fiber sizes between groups was performed using ANOVA.

Ecdysteroid_Protocol cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Male Wistar Rats Grouping Random Assignment to Treatment Groups Animal_Model->Grouping Dosing Daily Administration (21 days) - Ecdysterone (5mg/kg) - Other Anabolics - Control Grouping->Dosing Dissection Soleus Muscle Excision Dosing->Dissection Histology Cryosectioning and H&E Staining Dissection->Histology Measurement Muscle Fiber Cross-Sectional Area Measurement Histology->Measurement Stats ANOVA Measurement->Stats

Experimental Workflow for Ecdysteroid Anabolic Activity.
Ashwagandha Muscle Strength and Recovery Trial

  • Objective: To evaluate the effect of Ashwagandha supplementation on muscle strength, size, and recovery in conjunction with resistance training.

  • Study Design: 8-week, randomized, double-blind, placebo-controlled trial.

  • Participants: 57 healthy young men (18-50 years old) with minimal resistance training experience.

  • Methodology:

    • Participants were randomized to receive either 300 mg of Ashwagandha root extract twice daily or a placebo.

    • All participants followed a structured resistance training program for 8 weeks.

    • Baseline and post-intervention measurements included:

      • Muscle strength: 1-repetition maximum (1-RM) on bench press and leg extension exercises.

      • Muscle size: Cross-sectional area of the arms and chest circumference.

      • Serum testosterone levels.

      • Muscle recovery: Serum creatine kinase levels as a marker of muscle damage.

  • Data Analysis: Independent samples t-test was used to compare the changes between the Ashwagandha and placebo groups.

Rhodiola rosea Endurance Performance Study
  • Objective: To investigate the effect of acute Rhodiola rosea intake on endurance exercise capacity.

  • Study Design: Double-blind, placebo-controlled, crossover study.

  • Participants: 24 young, healthy volunteers.

  • Methodology:

    • Participants received either 200 mg of Rhodiola rosea extract (standardized to 3% rosavins and 1% salidroside) or a placebo one hour before exercise testing.

    • Exercise testing was performed on a cycle ergometer with a progressively increasing workload until exhaustion.

    • Measured parameters included time to exhaustion, peak oxygen uptake (VO2peak), and peak carbon dioxide production (VCO2peak).

    • A washout period of at least one week separated the crossover treatments.

  • Data Analysis: Paired t-tests were used to compare the effects of Rhodiola rosea and placebo.

Panax ginseng Muscle Recovery Assessment
  • Objective: To determine the effect of Panax ginseng on muscle force recovery after eccentric exercise.

  • Study Design: Randomized, double-blind, crossover trial.

  • Participants: 10 male track and field athletes.

  • Methodology:

    • Participants consumed either Panax ginseng or a placebo for 8 days.

    • On day 5, participants performed a bout of eccentric-based exercise.

    • Maximal Isometric Voluntary Contractions (MIVC) of the knee extensors were measured at baseline, and at 24, 48, and 72 hours post-exercise.

    • A washout period separated the crossover treatments.

  • Data Analysis: Repeated measures ANOVA was used to analyze the changes in MIVC over time between the Panax ginseng and placebo conditions.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and other phytoecdysteroids possess significant anabolic properties that distinguish them from classic adaptogens. Their ability to directly stimulate muscle protein synthesis via the PI3K/Akt pathway presents a promising avenue for the development of novel therapeutics for muscle wasting conditions and for performance enhancement in healthy individuals. While Ashwagandha, Rhodiola rosea, and Panax ginseng have well-documented benefits in combating stress and fatigue, their impact on muscle growth is likely indirect and less pronounced.

Further research is warranted to directly compare the efficacy of this compound with other phytoecdysteroids and traditional adaptogens in well-controlled human clinical trials. Elucidating the precise molecular targets of this compound and optimizing its dosage and delivery will be critical for realizing its full therapeutic and performance-enhancing potential.

References

Independent Analysis of Rhapontisterone B Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of published research on Rhapontisterone B, a phytoecdysteroid found in plants such as Rhaponticum uniflorum and Achyranthes bidentata, reveals preliminary evidence for its anti-inflammatory properties. However, a critical gap exists in the scientific literature regarding the independent validation and replication of these initial findings. This guide provides a detailed comparison of the existing data, experimental protocols, and the signaling pathways implicated in the compound's activity, aimed at researchers, scientists, and professionals in drug development.

Key Research Findings on this compound

Initial research has identified this compound as a constituent of plant extracts with demonstrated anti-inflammatory effects. A key study by Jeong et al. (2016) on an ethanol extract of Rhapontici Radix (RRE) highlighted this compound as a main component. The study demonstrated that the extract inhibits the production of pro-inflammatory mediators in mouse macrophage RAW 264.7 cells. The proposed mechanism involves the inhibition of the NF-κB and MAPK signaling pathways, alongside the induction of heme oxygenase-1 (HO-1), a protein with anti-inflammatory properties.

Another area of research suggests this compound may act as a weak antagonist to 20-hydroxyecdysone (20E), a primary insect molting hormone. This finding, however, positions it as a potentially inactive ecdysteroid analogue in that specific context.

Despite these initial findings, there is a notable absence of studies that have independently isolated this compound and replicated the anti-inflammatory effects attributed to the extracts in which it is found. This lack of independent validation is a crucial consideration for the scientific community when evaluating the therapeutic potential of this compound.

Comparative Analysis of Experimental Data

To facilitate a clear comparison, the following table summarizes the quantitative data from the primary study investigating the anti-inflammatory effects of the Rhapontici Radix extract containing this compound. It is important to note that this data pertains to the whole extract and not to isolated this compound.

Parameter Cell Line Treatment Concentration Effect Reference
Nitric Oxide (NO) ProductionRAW 264.7RRE + LPS25, 50, 100 µg/mLDose-dependent inhibitionJeong et al., 2016
TNF-α ProductionRAW 264.7RRE + LPS25, 50, 100 µg/mLDose-dependent inhibitionJeong et al., 2016
IL-6 ProductionRAW 264.7RRE + LPS25, 50, 100 µg/mLDose-dependent inhibitionJeong et al., 2016
iNOS Protein ExpressionRAW 264.7RRE + LPS25, 50, 100 µg/mLDose-dependent inhibitionJeong et al., 2016
COX-2 Protein ExpressionRAW 264.7RRE + LPS25, 50, 100 µg/mLDose-dependent inhibitionJeong et al., 2016
HO-1 Protein ExpressionRAW 264.7RRE25, 50, 100 µg/mLDose-dependent inductionJeong et al., 2016

Detailed Experimental Protocols

The primary findings on the anti-inflammatory effects of the this compound-containing extract were established using the following key experimental methodologies:

  • Cell Culture and Treatment: Mouse macrophage RAW 264.7 cells were cultured and pre-treated with various concentrations of the Rhapontici Radix ethanol extract for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Assay: The production of NO, a pro-inflammatory mediator, was measured in the cell culture supernatant using the Griess reagent.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant were quantified by ELISA.

  • Western Blot Analysis: The protein expression levels of inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2), Heme Oxygenase-1 (HO-1), and key proteins in the NF-κB and MAPK signaling pathways were determined by Western blotting.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis was used to identify the chemical constituents of the Rhapontici Radix ethanol extract, where this compound was identified as a main component.

Visualizing the Implicated Signaling Pathways

The following diagrams illustrate the proposed mechanisms of action for the anti-inflammatory effects of the Rhapontici Radix extract containing this compound.

G cluster_0 Experimental Workflow RAW264_7 RAW 264.7 Macrophages RRE_pretreatment Pre-treatment with RRE (contains this compound) RAW264_7->RRE_pretreatment LPS_stimulation LPS Stimulation RRE_pretreatment->LPS_stimulation Measurement Measurement of Inflammatory Markers (NO, TNF-α, IL-6, iNOS, COX-2) LPS_stimulation->Measurement

Experimental workflow for assessing anti-inflammatory activity.

G cluster_1 Proposed Anti-inflammatory Signaling Pathway RRE RRE (this compound) MAPK MAPK Pathway RRE->MAPK Inhibits NFkB NF-κB Pathway RRE->NFkB Inhibits HO1 HO-1 Induction RRE->HO1 Induces Inflammation Inflammatory Response (NO, TNF-α, IL-6, iNOS, COX-2) MAPK->Inflammation Leads to NFkB->Inflammation Leads to HO1->Inflammation Inhibits

Proposed signaling pathways modulated by the RRE extract.

Conclusion and Future Directions

The current body of research provides a promising, yet preliminary, indication of the anti-inflammatory potential of this compound as a component of certain plant extracts. The detailed mechanisms involving the NF-κB, MAPK, and HO-1 pathways offer a solid foundation for future investigation. However, the lack of independent validation studies focusing on the isolated compound is a significant limitation.

To robustly ascertain the therapeutic potential of this compound, future research should prioritize:

  • Isolation and Purification: Conducting studies with highly purified this compound to unequivocally attribute biological activity to the compound itself.

  • Independent Replication: Performing independent validation studies to confirm the initial findings regarding its anti-inflammatory effects and mechanism of action.

  • In Vivo Studies: Progressing to in vivo animal models to assess the efficacy, safety, and pharmacokinetic profile of isolated this compound.

This guide serves to provide a clear and objective summary of the current state of this compound research, highlighting both the potential and the critical need for further, more rigorous scientific inquiry.

Safety Operating Guide

Proper Disposal of Rhapontisterone B: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

Core Principle: Consult Your Institutional Environmental Health and Safety (EHS) Office.

Before proceeding with any disposal activities, it is mandatory to contact your institution's Environmental Health and Safety (EHS) department.[1][2][3] EHS is responsible for your institution's hazardous waste management program and will provide specific guidance based on local, state, and federal regulations.[1][4]

Step 1: Waste Characterization and Segregation

As the toxicological and environmental properties of Rhapontisterone B have not been fully investigated, it must be treated as hazardous waste.

  • Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its containers be disposed of in the sanitary sewer or regular trash.[1][5] This is a standard prohibition for most laboratory chemicals to prevent environmental contamination and unforeseen chemical reactions.

  • Segregate from Other Waste Streams: Chemical wastes must be segregated by compatibility to prevent dangerous reactions.[6][7][8] Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office. It should be collected in a dedicated, properly labeled waste container.

Step 2: Preparing this compound for Disposal

Proper containment and labeling are critical for safe transport and disposal.

  • Use a Compatible Container: Collect this compound waste in a container that is in good condition, free of leaks, and compatible with the chemical.[9] If reusing a container, ensure it is triple-rinsed, and all previous labels are completely defaced or removed.[4]

  • Label the Container Clearly: The waste container must be labeled with a hazardous waste tag as soon as the first particle of waste is added.[9] The label must include:

    • The words "Hazardous Waste".[1][5]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.[1]

    • The approximate quantity of the waste.

    • The date of waste generation.[1]

    • Your name, laboratory, and contact information.[1]

  • Keep the Container Closed: The waste container must be securely closed at all times, except when adding waste.[5][7]

Step 3: Disposal of Contaminated Materials and Empty Containers

Any materials that have come into contact with this compound must also be treated as hazardous waste.

  • Contaminated Labware: Glassware, pipette tips, and other lab supplies contaminated with this compound should be collected in a designated, labeled container for solid hazardous waste.[9]

  • Empty Containers: Even if a container appears empty, residual amounts of the chemical may remain.[10] The first rinse of a "empty" container should be collected as hazardous waste.[10] Follow your institution's specific procedures for disposing of empty chemical containers, which may require triple rinsing.[4]

Step 4: Arranging for Waste Pickup

Once your waste container is full or you are ready for disposal, you must arrange for a pickup through your EHS office.

  • Request a Pickup: Follow your institution's procedure for requesting a hazardous waste pickup, which may involve an online form or a phone call.[1][11]

  • Store Safely While Awaiting Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[5][7] Ensure it is stored away from incompatible chemicals.[7]

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the established protocol is to follow the general procedures for hazardous chemical waste disposal as outlined by regulatory bodies and institutional EHS departments. The key principle is that a chemical becomes a waste when it is no longer intended for use, and at that point, it must be managed as hazardous waste.[9]

Data Presentation

No quantitative data regarding the disposal of this compound is currently available. In the absence of such data, all waste, regardless of concentration, should be treated as hazardous.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

RhapontisteroneB_Disposal_Workflow start Start: this compound for Disposal assess Assess Waste: Is there a specific SDS disposal protocol? start->assess no_sds No Protocol Found: Treat as Potentially Hazardous Waste assess->no_sds No consult_ehs Consult Institutional EHS Office for Guidance no_sds->consult_ehs segregate Segregate Waste: Collect this compound waste separately consult_ehs->segregate prepare_waste Prepare Waste Container: - Compatible & Sealed - Label with 'Hazardous Waste' & full chemical name store Store Safely: - In Satellite Accumulation Area - Away from incompatibles prepare_waste->store segregate->prepare_waste request_pickup Request Waste Pickup from EHS store->request_pickup end End: Waste Transferred to EHS request_pickup->end

Caption: Workflow for the proper disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.